molecular formula C11H14FNO4 B13849828 4,5-Dimethoxy-6-Fluoro L-DOPA

4,5-Dimethoxy-6-Fluoro L-DOPA

Cat. No.: B13849828
M. Wt: 243.23 g/mol
InChI Key: DFOGJHFCUVXMFI-QMMMGPOBSA-N
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Description

4,5-Dimethoxy-6-Fluoro L-DOPA is a synthetic derivative of L-DOPA, a precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medical imaging and treatment of neurological disorders. The addition of methoxy and fluoro groups to the L-DOPA molecule enhances its properties, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-6-Fluoro L-DOPA typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group with a fluorine atom, followed by the introduction of methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves automated synthesis processes to ensure consistency and scalability. The use of commercial disposable cassettes and automated modules has been reported to streamline the production process, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-6-Fluoro L-DOPA undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroxy derivatives, which can be further utilized in different scientific applications.

Scientific Research Applications

4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro L-DOPA: Similar in structure but lacks the methoxy groups, making it less effective in certain applications.

    3,4-Dihydroxy-6-Fluoro L-Phenylalanine: Another derivative used in PET imaging but with different pharmacokinetic properties.

    L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease but with different efficacy and side effects.

Uniqueness

4,5-Dimethoxy-6-Fluoro L-DOPA stands out due to its enhanced ability to cross the blood-brain barrier and its improved stability, making it more effective in medical imaging and treatment applications.

Properties

Molecular Formula

C11H14FNO4

Molecular Weight

243.23 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1

InChI Key

DFOGJHFCUVXMFI-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC

Origin of Product

United States

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